Elliptinium Acetate

Catalog No.
S548605
CAS No.
58337-35-2
M.F
C20H20N2O3
M. Wt
336.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Elliptinium Acetate

CAS Number

58337-35-2

Product Name

Elliptinium Acetate

IUPAC Name

2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol acetate

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

InChI

InChI=1S/C18H16N2O.C2H4O2/c1-10-15-9-20(3)7-6-13(15)11(2)18-17(10)14-8-12(21)4-5-16(14)19-18;1-2(3)4/h4-9,21H,1-3H3;1H3,(H,3,4)

InChI Key

BOMZMNZEXMAQQW-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

2-methyl-9-hydroxyellipticinium, 2-methyl-9-hydroxyellipticinium acetate, 9-HME, 9-hydroxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate, 9-hydroxy-2-methylellipticinium, 9-hydroxy-2-methylellipticinium acetate, 9-hydroxy-2N-methyl-ellipticinium acetate, 9-hydroxy-methyl-ellipticinium, Celiptium, elliptinium, elliptinium acetate, elliptinium iodide, elliptinium ion(1+), hydroxy-methyl-ellipticinium, N(2)-methyl-9-hydroxyellipticinium, NSC 264-137, NSC 264137

Canonical SMILES

CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C)C.CC(=O)[O-]

The exact mass of the compound Elliptinium acetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 264137. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Indole Alkaloids - Secologanin Tryptamine Alkaloids - Ellipticines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Elliptinium Acetate is the acetate salt form of the 9-hydroxy-2-methylellipticinium cation, a semi-synthetic derivative of the plant alkaloid ellipticine. It functions as a DNA intercalating agent and a topoisomerase II inhibitor, with its chemical structure being intentionally modified from the parent compound to enhance biological activity. Specifically, the quaternization of the pyridinic nitrogen and the hydroxylation at the 9-position are critical structural features designed to improve DNA binding and overall efficacy, distinguishing it from the broader class of ellipticine-based compounds.

Substituting Elliptinium Acetate with its parent compound, ellipticine, or its non-hydroxylated analog, 2-N-methyl ellipticinium, is inadvisable for most applications due to critical differences in physicochemical properties and mechanism of action. The permanent positive charge from N-methylation significantly increases aqueous solubility compared to the neutral parent compound, which is a key factor for handling and formulation. Furthermore, the 9-hydroxyl group confers a specific binding preference for GC-rich DNA sequences and enables a distinct bioactivation pathway, features that are absent in the non-hydroxylated analog. These structural modifications result in a compound with a fundamentally different kinetic profile and targeting capability, making simple substitution unreliable for achieving reproducible results.

Enhanced Aqueous Solubility for Simplified Handling and Formulation

The quaternization of the pyridine nitrogen and subsequent formation of an acetate salt provides Elliptinium Acetate with increased aqueous solubility compared to its neutral parent, ellipticine. This modification was a key step in developing the compound for clinical evaluation, directly addressing the poor solubility that limited the utility of the original alkaloid.

Evidence DimensionAqueous Solubility
Target Compound DataIncreased aqueous solubility
Comparator Or BaselineParent ellipticine (lower solubility)
Quantified DifferenceNot specified quantitatively in the source, but described as a key enabling improvement.
ConditionsAqueous media

Improved solubility simplifies stock solution preparation, enhances reliability in aqueous biological assays, and is a critical factor for any in-vivo or formulation-dependent research.

Superior DNA Binding Affinity Over Non-Hydroxylated Analog

The 9-hydroxy-2-methylellipticinium cation (NMHE) demonstrates higher DNA binding constants compared to its direct non-hydroxylated analog, 2-N-methyl ellipticinium (NME). Fluorescence titration studies across various DNA types consistently show this enhanced affinity, which is a primary driver of its heightened biological activity.

Evidence DimensionDNA Affinity Constant (K)
Target Compound Data1.1 - 3.3 x 10^6 M-1 (base dependent)
Comparator Or Baseline2-N-methyl ellipticinium (quantitatively lower)
Quantified DifferenceStated as 'higher binding constants' for the 9-hydroxy version.
ConditionsFluorescence titration in deuterated buffer.

For researchers studying DNA intercalation, this higher affinity means a greater biological effect can be achieved at a lower concentration, improving experimental efficiency and potency.

Unique GC Base-Pair Selectivity Not Present in Non-Hydroxylated Analog

The 9-hydroxyl group is directly responsible for conferring a binding preference for GC-rich DNA sequences. Temperature-jump kinetic studies confirm this selectivity, showing that the DNA residence time of the 9-hydroxy cation is markedly increased in GC-rich DNA. In contrast, the non-hydroxylated analog shows no such dependence on DNA base composition.

Evidence DimensionDNA Base Composition Dependence of Residence Time
Target Compound DataRelaxation time (τ2) is dependent on DNA composition: τ2 (GC-rich) > τ2 (AT/GC mixed) > τ2 (AT-rich)
Comparator Or Baseline2-N-methyl ellipticinium (shows no relaxation time dependence on base composition)
Quantified DifferenceQualitatively different kinetic behavior based on DNA sequence.
ConditionsTemperature-jump relaxation spectrometry with natural DNAs of varying AT/GC content.

This provides a tool for selectively targeting GC-rich DNA regions, a crucial advantage for experiments where sequence-specific effects are being investigated.

Enables Peroxidase-Mediated Bioactivation for Covalent DNA Binding

The 9-hydroxyl group serves as a substrate for enzymatic oxidation by peroxidase systems (e.g., HRP-H2O2), generating a reactive quinone imine intermediate. This intermediate can then form a stable, covalent bond with DNA, a mechanism not available to non-hydroxylated analogs. This bioactivation pathway has been confirmed in vivo through the identification of cysteinyl-adducts in human biliary metabolites.

Evidence DimensionMechanism of Action
Target Compound DataReversible intercalation PLUS peroxidase-catalyzed covalent binding
Comparator Or BaselineNon-hydroxylated ellipticinium (intercalation only)
Quantified DifferenceAddition of an entire covalent binding mechanism dependent on enzymatic activity.
ConditionsIn vitro assays with horseradish peroxidase/H2O2; in vivo human metabolism.

This dual-mode action makes it an essential tool for studying enzyme-activated prodrugs and mechanisms of covalent DNA modification, offering a functional capability that close analogs lack.

High-Potency Topoisomerase II Inhibition Studies

Where research requires a potent topoisomerase II inhibitor with improved aqueous solubility for reliable assay performance. Its quaternized structure ensures better handling and higher activity compared to the parent ellipticine.

Selective Probing of GC-Rich DNA Sequences

For experiments designed to investigate drug interactions with GC-rich DNA. The 9-hydroxyl group provides a distinct kinetic and thermodynamic preference for these sequences, a feature absent in its non-hydroxylated analog, enabling more targeted mechanistic studies.

Models of Enzyme-Mediated Drug Bioactivation

As a model compound in studies of peroxidase-driven drug activation. The 9-hydroxy moiety is a prerequisite for its transformation into a reactive species that covalently binds DNA, making it the correct choice for investigating this specific metabolic pathway.

Comparative Studies of DNA Intercalator Affinity

When a high-affinity intercalator is needed as a positive control or benchmark. Its quantitatively higher DNA binding constants relative to other ellipticinium derivatives make it a reliable standard for biophysical binding assays.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

336.14739250 Da

Monoisotopic Mass

336.14739250 Da

Heavy Atom Count

25

Appearance

solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H9B41234P4

Related CAS

58337-34-1 (Parent)

Pharmacology

Acetate salt of elliptinium, a derivative of the alkaloid ellipticine isolated from species of the plant family Apocynaceae, including Bleekeria vitensis, a plant with anti-cancer properties. As a topoisomerase II inhibitor and intercalating agent, elliptinium stabilizes the cleavable complex of topoisomerase II and induces DNA breakages, thereby inhibiting DNA replication and RNA and protein synthesis.

MeSH Pharmacological Classification

Intercalating Agents

Other CAS

58337-35-2

Wikipedia

Elliptinium acetate

Dates

Last modified: 02-18-2024
1: al Kadri H, Lancelot JC, Drosdowsky MA, al Quirbi A, al-Safadi M, Hernandez C, Robba M, Rault S, Carreau S. In vitro effects of Celiptium and MR 14504 on mature rat Leydig cell testosterone production. Cell Biol Toxicol. 1997 Feb;13(2):83-94. PubMed PMID: 9049098.
2: Thomas N, Raguenez-Viotte G, Dieber-Rotheneder M, Esterbauer H, Fillastre JP. Time course study of lipid peroxidation induced by N2-methyl-9-hydroxyellipticinium acetate or celiptium in rat renal cortex. Pharmacol Toxicol. 1991 Aug;69(2):112-6. PubMed PMID: 1775430.
3: Raguenez-Viotte G, Thomas N, Fillastre JP. Subcellular localization of celiptium-induced peroxidative damage in rat renal cortex. Arch Toxicol. 1991;65(3):244-51. PubMed PMID: 2053851.
4: Raguenez-Viotte G, Dieber-Rotheneder M, Dadoun C, Fillastre JP, Esterbauer H. Evidence for 4-hydroxyalkenals in rat renal cortex peroxidized by N2-methyl-9-hydroxyellipticinium acetate or Celiptium. Biochim Biophys Acta. 1990 Oct 1;1046(3):294-300. PubMed PMID: 2145981.
5: Dadoun C, Raguenez-Viotte G. Celiptium-induced nephrotoxicity and lipid peroxidation in rat renal cortex. Cancer Chemother Pharmacol. 1990;27(3):178-86. PubMed PMID: 2265453.
6: Raguenez-Viotte G, Fillastre JP. Bleb formation in the renal epithelial cell line LLC-PK1 exposed to N2-methyl-9-hydroxyellipticinium acetate (celiptium). Int J Tissue React. 1990;12(6):347-51. PubMed PMID: 2102898.
7: Sautereau AM, Betermier M, Altibelli A, Tocanne JF. Adsorption of the cationic antitumoral drug celiptium to phosphatidylglycerol in membrane model systems. Effect on membrane electrical properties. Biochim Biophys Acta. 1989 Jan 30;978(2):276-82. PubMed PMID: 2914142.
8: Samadi-Baboli M, Favre G, Soula G. [Vectorization of antineoplastic drugs by low density lipoproteins: incorporation of acyl celiptium and metabolism of complexes in the cellular receptor of human fibroblasts]. Bull Cancer. 1989;76(8):853-7. French. PubMed PMID: 2620112.
9: Salahou A, Courseille C, Tsai CC. Structure of an antitumour drug: 9-hydroxy-2,5,11-trimethyl-6H-pyridol[4,3-b]-carbazolium acetate (9-hydroxy-2-methylellipticinium acetate; Celiptium) dihydrate. Acta Crystallogr C. 1988 Dec 15;44 ( Pt 12):2123-6. PubMed PMID: 3270552.
10: Sautereau AM, Tocanne JF, Trombe MC. Relationship between the uptake and cytotoxicity of celiptium in wild type and resistant mutants of the bacterium Streptococcus pneumoniae. Biochem Biophys Res Commun. 1987 Jun 15;145(2):927-33. PubMed PMID: 3593380.

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